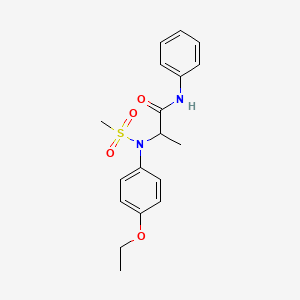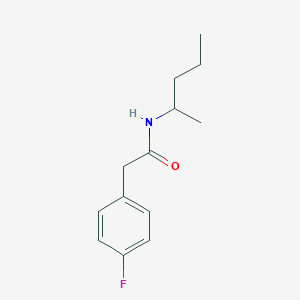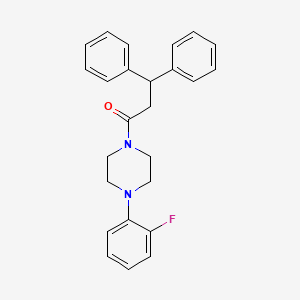
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide, also known as JNJ-38431055, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the activation of this receptor, this compound can inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-18, and tumor necrosis factor-α, and to reduce the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide for lab experiments include its potent and selective activity against the P2X7 receptor, its ability to inhibit the release of pro-inflammatory cytokines and chemokines, and its ability to reduce the recruitment of immune cells to sites of inflammation. The limitations of this compound for lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential therapeutic applications of this compound in various inflammatory and autoimmune diseases.
3. Development of new derivatives of this compound with improved potency and selectivity.
4. Identification of new targets for this compound and other isoxazolecarboxamide derivatives.
5. Investigation of the mechanism of action of this compound and its effects on immune cells and other cell types.
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications. It acts as a selective antagonist of the P2X7 receptor, and has been shown to have potent anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. Further studies are needed to determine its safety and efficacy in humans, and to investigate its potential therapeutic applications in various inflammatory and autoimmune diseases.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective activity against the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in the regulation of immune responses, and its activation has been implicated in a variety of inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-14(12-13-16-8-4-3-5-9-16)23-21(25)19-15(2)26-24-20(19)17-10-6-7-11-18(17)22/h3-11,14H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMNDPIYUHSLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3980345.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide](/img/structure/B3980360.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3980363.png)

![ethyl 2-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980395.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-ethoxybenzoyl)piperazine](/img/structure/B3980410.png)


![6-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3980423.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3980441.png)
![N-[2-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3980446.png)